molecular formula C15H11N3O4 B2741530 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one CAS No. 540514-92-9

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one

Cat. No.: B2741530
CAS No.: 540514-92-9
M. Wt: 297.27
InChI Key: ZVEOQMWPUTWWCR-UHFFFAOYSA-N
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Description

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydroxy group, a methylphenyl group, and a nitro group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylbenzene-1,2-diamine with 2-nitrobenzoyl chloride under basic conditions to form the quinoxaline core. Subsequent nitration and hydroxylation steps introduce the nitro and hydroxy groups, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 3-hydroxy-1-(3-methylphenyl)-6-aminoquinoxalin-2(1H)-one.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function. The overall pathway involves complex biochemical processes that are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(4-methylphenyl)-6-nitroquinoxalin-2(1H)-one: Similar structure with a different position of the methyl group.

    3-hydroxy-1-phenyl-6-nitroquinoxalin-2(1H)-one: Lacks the methyl group, providing a basis for comparison of steric effects.

    3-hydroxy-1-(3-methylphenyl)-5-nitroquinoxalin-2(1H)-one: Nitro group at a different position, affecting electronic properties.

Uniqueness

3-hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties

Biological Activity

3-Hydroxy-1-(3-methylphenyl)-6-nitroquinoxalin-2(1H)-one, with the CAS number 540514-92-9, is a compound belonging to the quinoxaline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will delve into its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C15H11N3O4
  • Molecular Weight : 297.27 g/mol
  • Synonyms : 3-hydroxy-6-nitro-1-(m-tolyl)quinoxalin-2(1H)-one

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline derivatives. The introduction of the hydroxyl and nitro groups is crucial for enhancing its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes involved in skin aging processes:

  • Tyrosinase : Inhibitors of this enzyme can reduce melanin production, thus potentially serving as skin-lightening agents.
  • Collagenase and Elastase : Inhibition of these enzymes may help in maintaining skin elasticity and reducing wrinkles.

In a study focused on similar compounds, several derivatives demonstrated promising inhibitory effects against tyrosinase (IC50 values ranging from 1.05 µM to 123.4 µM) and collagenase (IC50 values up to 110.4 µM) .

Antimicrobial Activity

Preliminary studies have indicated that quinoxaline derivatives can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains an area for further exploration.

Study on Skin Aging

A study published in October 2022 explored the effects of various substituted coumarins on skin aging-related enzymes. Although not directly testing this compound, it highlighted the importance of structural modifications in enhancing enzyme inhibition profiles .

CompoundTyrosinase IC50 (µM)Collagenase IC50 (µM)
Compound 11.05123.4
Compound 27.03110.4
This compoundTBDTBD

Molecular Docking Studies

Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound with target enzymes such as tyrosinase and collagenase. These studies help elucidate the mechanism by which the compound exerts its biological effects.

Properties

IUPAC Name

4-(3-methylphenyl)-7-nitro-1H-quinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9-3-2-4-10(7-9)17-13-6-5-11(18(21)22)8-12(13)16-14(19)15(17)20/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOQMWPUTWWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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